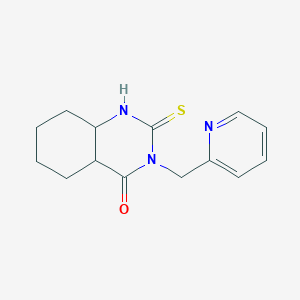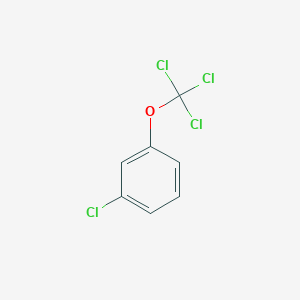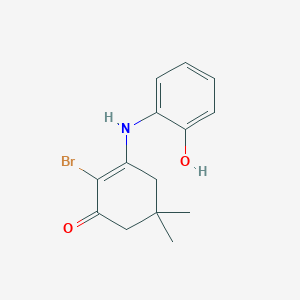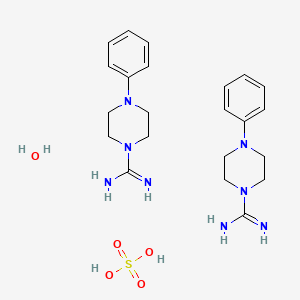![molecular formula C16H26Cl2Si2Ti B6354658 Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]titanium CAS No. 59307-41-4](/img/structure/B6354658.png)
Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]titanium, commonly referred to as DBT, is a metal complex compound of titanium, chlorine, and cyclopentadienyl ligands. DBT is an important compound in organometallic chemistry due to its ability to form strong metal-ligand bonds and its potential for various catalytic reactions. DBT has been used in a variety of applications, including organic synthesis, polymerization, and surface modification.
科学的研究の応用
DBT has been used in a variety of scientific research applications. It has been used as a catalyst for various organic reactions, including the oxidation of alcohols and the hydroamination of alkenes. It has also been used in polymerization reactions, as well as for surface modification of materials. In addition, DBT has been used in the synthesis of various organometallic compounds, such as organotitanium compounds, organochlorine compounds, and organosilicon compounds.
作用機序
DBT is a complex molecule that consists of a titanium atom, two chlorine atoms, and two cyclopentadienyl ligands. The titanium atom is the central atom of the molecule, and it is coordinated to the two chlorine atoms and the two cyclopentadienyl ligands. The titanium atom is also coordinated to the trimethylsilyl ligand, which serves to stabilize the complex. The chlorine atoms serve to increase the stability of the complex by forming strong covalent bonds with the titanium atom. The cyclopentadienyl ligands serve to donate electrons to the titanium atom, thus forming a strong metal-ligand bond.
Biochemical and Physiological Effects
DBT has been studied for its potential biochemical and physiological effects. It has been shown to have an antioxidant activity, which may be beneficial in the prevention of oxidative damage to cells. In addition, it has been shown to have anti-inflammatory and anti-cancer activities, as well as the potential to inhibit the growth of certain bacteria.
実験室実験の利点と制限
The use of DBT in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to synthesize. Second, it is relatively stable and can be used in a variety of reactions. Third, it has a low toxicity, making it safe to handle in the laboratory. However, there are some limitations to the use of DBT in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it has a high vapor pressure, which can make it difficult to work with in an enclosed environment.
将来の方向性
The potential future directions for DBT include its use in the synthesis of new organometallic compounds, its use as a catalyst for various reactions, and its use in the surface modification of materials. In addition, DBT may have potential applications in the development of new drugs and therapies. Finally, further research into the biochemical and physiological effects of DBT may lead to new discoveries and potential medical applications.
合成法
The synthesis of DBT involves the reaction of a titanium alkoxide with a cyclopentadienyl ligand in the presence of a chlorine source. The reaction produces a titanium-chlorine-cyclopentadienyl complex, which is then treated with a trimethylsilyl ligand to form the final product. In most cases, the reaction is carried out in an inert atmosphere to prevent the formation of unwanted side products.
特性
IUPAC Name |
cyclopenta-1,4-dien-1-yl(trimethyl)silane;titanium(4+);dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H13Si.2ClH.Ti/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H;/q2*-1;;;+4/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXALOJBAQLYGB-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C[CH-]C=C1.C[Si](C)(C)C1=C[CH-]C=C1.[Cl-].[Cl-].[Ti+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2Si2Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorobis(trimethylsilyl-pi-cyclopentadienyl)titanium | |
CAS RN |
59307-41-4 |
Source


|
| Record name | Dichlorobis[(1,2,3,4,5-η)-1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]titanium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59307-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium, dichlorobis(trimethylsilyl-pi-cyclopentadienyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059307414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6354616.png)


![1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6354634.png)

![5-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B6354652.png)

![4-Bromo-2-{(e)-[(4-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6354665.png)
![4-Bromo-2-[(e)-(phenylimino)methyl]phenol; >90%](/img/structure/B6354666.png)


